Temazepam-D5

Description

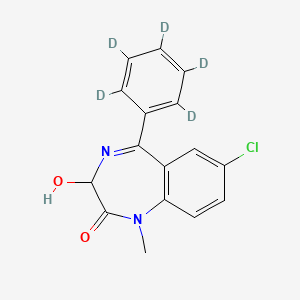

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-hydroxy-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQDDYPDSLOBDC-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016153 | |

| Record name | Temazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-51-0 | |

| Record name | Temazepam, (phenyl d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136765510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMAZEPAM, (PHENYL D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K28RMB8E9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Temazepam-D5 (CAS 136765-51-0) in Quantitative Bioanalysis

[1]

Executive Summary

Temazepam-D5 (CAS 136765-51-0) is the stable isotope-labeled (SIL) analog of the benzodiazepine Temazepam, utilized primarily as an Internal Standard (IS) in forensic toxicology and clinical pharmacology. Its critical function is to normalize quantitative data against matrix effects (ion suppression/enhancement) and recovery losses during LC-MS/MS analysis.[1]

This guide details the physiochemical properties, synthesis logic, and validated analytical protocols for Temazepam-D5, designed for researchers requiring high-fidelity quantification in complex biological matrices (urine, plasma, post-mortem blood).

Chemical Identity & Physiochemical Properties[1][3]

Temazepam-D5 is chemically distinct due to the substitution of five hydrogen atoms with deuterium (

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one |

| CAS Number | 136765-51-0 |

| Molecular Formula | C |

| Molecular Weight | 305.77 g/mol (Native Temazepam: ~300.74 g/mol ) |

| Isotopic Purity | |

| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in Water |

| pKa | ~11.0 (hydroxyl group), ~1.3 (amide nitrogen) |

| Appearance | White to off-white crystalline solid |

| DEA Schedule (US) | Schedule IV (CIV) |

Structural Integrity & Isotopic Overlap

A critical advantage of the D5 analog over D3 analogs is the avoidance of isotopic interference from Chlorine (

-

Native Temazepam (

Cl): m/z ~301 -

Native Temazepam (

Cl natural isotope): m/z ~303 (approx. 32% abundance)

If a D2 or D3 standard were used, its signal could overlap with the naturally occurring M+2 isotope of the native drug, compromising quantification at low concentrations. The +5 Da shift ensures a clean mass spectral window.

Synthesis Pathway & Labeling Logic

The synthesis of Temazepam-D5 typically follows the benzodiazepine ring closure method, but initiates with deuterated precursors to ensure the label is integral to the aromatic scaffold.

Synthesis Workflow

The label is introduced early via Benzene-d6 in a Friedel-Crafts acylation, ensuring the deuterium atoms are on the metabolically stable phenyl ring rather than the labile methyl group.

Figure 1: Synthetic route for incorporating the phenyl-d5 label. The stability of the aromatic deuterium bonds ensures the label persists through harsh hydrolysis conditions.

Analytical Protocol: LC-MS/MS Methodology

The following protocol is a validated framework for quantifying Temazepam in urine using Temazepam-D5 as the Internal Standard.

Sample Preparation (Hydrolysis & Extraction)

Temazepam is extensively metabolized to Temazepam-Glucuronide. To measure total Temazepam, enzymatic hydrolysis is mandatory.

Protocol Steps:

-

Aliquot: Transfer 100 µL of urine to a centrifuge tube.

-

IS Spike: Add 20 µL of Temazepam-D5 working solution (1.0 µg/mL in Methanol).

-

Hydrolysis: Add 50 µL

-glucuronidase (recombinant or H. pomatia) and buffer (pH 6.8). Incubate at 55°C for 30-60 mins. -

Extraction:

-

Option A (LLE): Add 1 mL Ethyl Acetate/Hexane (1:1). Vortex, centrifuge, evaporate supernatant, reconstitute in mobile phase.

-

Option B (Dilute & Shoot): Dilute hydrolyzed sample 1:10 with Mobile Phase A, centrifuge, and inject.

-

Mass Spectrometry Parameters (MRM)

The instrument should be operated in Multiple Reaction Monitoring (MRM) mode.

Table 2: MRM Transitions

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Temazepam (Native) | 301.1 [M+H] | 255.1 | 25 | Quantifier |

| 301.1 [M+H] | 283.1 | 20 | Qualifier | |

| Temazepam-D5 (IS) | 306.1 [M+H] | 260.1 | 25 | Quantifier |

| 306.1 [M+H] | 288.1 | 20 | Qualifier |

Note: The transition 301

Chromatographic Conditions

-

Column: C18 or Biphenyl (e.g., Kinetex C18, 2.6 µm, 50 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate).

-

Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

-

Gradient: 5% B to 95% B over 4 minutes.

Figure 2: Analytical workflow. The IS is added before hydrolysis to compensate for any degradation or pipetting errors during the enzymatic step.

Handling, Stability, & Troubleshooting

Storage & Stability[1][2][8]

-

Powder: Store at -20°C protected from light. Stable for >2 years.[4]

-

Solution: Methanol stock solutions (1 mg/mL) are stable for 12 months at -20°C.

-

Deuterium Exchange: The phenyl-d5 label is non-exchangeable under standard physiological and hydrolysis conditions. Avoid extremely acidic conditions (pH < 1) at high heat for prolonged periods, although the aromatic ring is generally robust.

Troubleshooting Matrix Effects

If the absolute area of Temazepam-D5 drops significantly (>50%) in patient samples compared to neat standards, Ion Suppression is occurring.

-

Check Retention Time: Ensure D5 and Native co-elute. Deuterated analogs may elute slightly earlier (1-2 seconds) due to the deuterium isotope effect on lipophilicity. This is normal but requires the integration window to be set correctly.

-

Dilution: Diluting the sample 1:5 or 1:10 is the most effective way to reduce matrix suppression while maintaining sensitivity.

References

-

Cayman Chemical. (n.d.). Temazepam-d5 Product Information & Safety Data Sheet. Retrieved from

-

Shimadzu Application News. (2018). A Fast and Sensitive LC/MS/MS Method for the Quantitation of Benzodiazepines. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16220038, Temazepam-d5. Retrieved from [1]

- Journal of Analytical Toxicology. (2011). Reduction of temazepam to diazepam and lorazepam to delorazepam during enzymatic hydrolysis.

-

LGC Standards. (n.d.). Temazepam-D5 Reference Material Specifications. Retrieved from

The Foundational Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

An In-Depth Technical Guide on the Core: Temazepam-D5 as a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

The pursuit of accurate and reproducible quantification of analytes in complex biological matrices is a cornerstone of pharmaceutical development, clinical toxicology, and forensic science.[1][2] The inherent variability in sample preparation and instrument response necessitates a corrective mechanism to ensure data integrity. While several approaches to internal standardization exist, the use of stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, is universally recognized as the gold standard for mass spectrometry-based assays.[3]

The Principle of Co-eluting Correction: Why Deuterated Standards Excel

A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[4] Temazepam-D5, for instance, is structurally and chemically identical to temazepam, with the only significant difference being its increased molecular weight due to the five deuterium atoms on the phenyl ring.[5][6]

This near-identical physicochemical profile ensures that the SIL internal standard (IS) behaves virtually identically to the native analyte throughout the entire analytical workflow.[5] It experiences the same extraction efficiency, the same degree of matrix-induced ion suppression or enhancement, and the same chromatographic retention time.[3][5] By adding a known concentration of Temazepam-D5 to every sample, standard, and quality control (QC) at the very beginning of the process, any physical loss or ionization variability affecting the target analyte (temazepam) will proportionally affect the IS. The final quantification is based on the ratio of the analyte response to the IS response, effectively nullifying these sources of error and leading to superior accuracy and precision.[3]

The Regulatory Mandate: A Harmonized Preference for SIL-IS

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of a SIL-IS in bioanalytical method validation.[3] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which represents the global consensus, explicitly recommends using a SIL-IS for mass spectrometric methods whenever possible.[3][7][8] This recommendation is grounded in the understanding that SIL standards provide the most robust system for self-validation within each sample analysis.[3]

Physicochemical Profile of Temazepam-D5

A thorough understanding of the internal standard's structure and properties is critical for its effective implementation.

Chemical Structure and Isotopic Labeling

Temazepam-D5 is the pentadeuterated analog of temazepam, a 1,4-benzodiazepine. The five deuterium atoms are strategically placed on the C5-phenyl ring, a site not typically susceptible to metabolic modification or back-exchange with hydrogen under standard analytical conditions.[5] This stability is paramount for an internal standard, as isotopic instability would compromise quantitative accuracy.

-

Formal Name: 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one[6]

-

CAS Number: 136765-51-0[6]

-

Molecular Formula: C₁₆H₈D₅ClN₂O₂[6]

Caption: Chemical structure of Temazepam-D5 highlighting the pentadeuterated phenyl ring.

Key Physicochemical and Mass Spectrometric Properties

The utility of Temazepam-D5 is defined by its mass shift relative to the parent drug. This mass difference allows for distinct detection in a mass spectrometer while ensuring chromatographic co-elution.

| Property | Temazepam (Analyte) | Temazepam-D5 (Internal Standard) | Rationale / Implication |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | C₁₆H₈D₅ClN₂O₂ | 5 Deuterium atoms replace 5 Prolium atoms. |

| Formula Weight | 300.7 g/mol | 305.8 g/mol [6] | +5 Da mass shift ensures no spectral overlap. |

| Monoisotopic Mass | 300.0666 Da | 305.0979 Da[9] | Used for high-resolution mass spectrometry. |

| [M+H]⁺ (Protonated Ion) | m/z 301.1 | m/z 306.1 | Primary precursor ion in positive mode ESI-MS.[10] |

| Key MS/MS Fragment | m/z 255.0 (Loss of H₂O + CO) | m/z 260.0 (Loss of H₂O + CO) | Stable, high-intensity product ion for quantification.[10] |

Experimental Protocol: Quantification of Temazepam in Human Plasma by LC-MS/MS

This section details a robust, field-proven protocol for the determination of temazepam in human plasma, a common matrix in clinical and pharmacokinetic studies.[11] This protocol is designed as a self-validating system.

Preparation of Standards and Reagents

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Temazepam and Temazepam-D5 in methanol.

-

Working Standard Solutions: Serially dilute the Temazepam stock solution with 50:50 methanol:water to create calibration standards (e.g., ranging from 1 to 1000 ng/mL).

-

Internal Standard (IS) Spiking Solution (50 ng/mL): Dilute the Temazepam-D5 stock solution in methanol. This concentration should be chosen to yield a robust detector response, typically near the mid-point of the calibration range.

-

Precipitation Solvent: Acetonitrile containing 0.1% formic acid.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[11]

Step-by-Step Methodology:

-

Aliquot Samples: Into labeled 1.5 mL microcentrifuge tubes, pipette 100 µL of each plasma sample, calibrator, and quality control (QC) sample.

-

Spike Internal Standard: Add 25 µL of the 50 ng/mL IS spiking solution to every tube (except for "double blank" samples used to check for matrix interferences). This step is critical; the IS must be added before any extraction or precipitation to account for analyte loss.

-

Vortex: Briefly vortex-mix all tubes for 10 seconds to ensure homogeneity.

-

Precipitate Proteins: Add 300 µL of cold precipitation solvent (acetonitrile with 0.1% formic acid) to each tube. The acid helps to improve the ionization efficiency of temazepam in the MS source.

-

Vortex Vigorously: Vortex each tube for 1 minute to ensure complete protein denaturation and precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will create a solid pellet of precipitated proteins at the bottom of the tube.

-

Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into a clean 96-well plate or autosampler vials. Avoid disturbing the protein pellet.

-

Inject: The sample is now ready for injection into the LC-MS/MS system.

Alternative Protocol for Urine Samples: Enzymatic Hydrolysis

In urine, temazepam is extensively metabolized and excreted as a glucuronide conjugate.[12] To quantify total temazepam, this conjugate must be cleaved via enzymatic hydrolysis prior to extraction.[13][14]

Step-by-Step Methodology:

-

Aliquot and Buffer: To 0.5 mL of urine, add 100 µL of a suitable buffer (e.g., pH 4.7 acetate buffer).[15]

-

Spike Internal Standard: Add the Temazepam-D5 IS.

-

Add Enzyme: Add 20 µL of β-glucuronidase enzyme solution.[15]

-

Incubate: Incubate the samples at 60°C for 30 minutes to facilitate enzymatic cleavage.[15]

-

Proceed to Extraction: After cooling, the hydrolyzed sample can be cleaned up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described in various protocols.[16][17]

LC-MS/MS System Configuration and Parameters

The following parameters provide a robust starting point for method development. Optimization is always recommended for specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for benzodiazepines.[18] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes positive ionization (ESI+). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale LC-MS. |

| Gradient | 20% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures elution of the analyte in a sharp peak and cleans the column. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Benzodiazepines readily form [M+H]⁺ ions. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (Temazepam) | Q1: 301.1 → Q3: 255.0 | Quantitative transition for the analyte.[10] |

| MRM Transition (Temazepam-D5) | Q1: 306.1 → Q3: 260.0 | Quantitative transition for the internal standard. |

| Collision Energy | ~20-25 eV (Instrument Dependent) | Must be optimized to maximize the intensity of the product ion. |

Bioanalytical Workflow and Data Interpretation

The successful execution of the protocol is visualized in the following workflow.

Caption: The bioanalytical workflow for quantifying temazepam using Temazepam-D5.

The final step involves plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression is applied to this curve. The concentration of temazepam in an unknown sample is then calculated by interpolating its measured peak area ratio onto this calibration curve.

Method Validation: The Trustworthiness Pillar

A method is not reliable until it is validated. The protocol described must be subjected to rigorous validation studies as outlined by ICH M10 guidelines to demonstrate it is fit for purpose.[7][8][19]

Key Validation Parameters

The use of Temazepam-D5 is central to successfully passing these validation assessments.

| Validation Parameter | Objective | Role of Temazepam-D5 |

| Specificity | Ensure no endogenous components interfere with the detection of the analyte or IS. | The highly specific MRM transition provides chemical specificity. Co-elution confirms chromatographic specificity. |

| Accuracy & Precision | Determine the closeness of measured values to the true value and the reproducibility of measurements. | Corrects for variability in sample handling and instrument response, dramatically improving both accuracy and precision.[3] |

| Matrix Effect | Assess the impact of co-eluting matrix components on the ionization of the analyte.[3] | As the IS co-elutes and has identical ionization properties, it experiences the same matrix effects as the analyte, effectively canceling them out in the final ratio calculation.[5] |

| Recovery | Measure the efficiency of the extraction process. | By comparing the IS response in an extracted sample to an unextracted (post-spiked) sample, recovery can be accurately determined. The IS normalizes for incomplete or variable recovery. |

| Linearity & Range | Define the concentration range over which the method is accurate, precise, and linear. | The consistent response of the IS helps anchor the calibration curve, ensuring a reliable linear model. |

Conclusion

Temazepam-D5 is an indispensable tool for the accurate quantification of temazepam in biological matrices. Its design as a stable isotope-labeled internal standard directly addresses the core challenges of bioanalysis—variability in sample recovery and matrix-induced ionization effects. By behaving as a chemical and physical proxy for the analyte, it provides a robust, self-validating mechanism within each sample, a principle that is strongly endorsed by global regulatory agencies. The implementation of Temazepam-D5 within a well-validated LC-MS/MS method, as detailed in this guide, empowers researchers to generate high-quality, reproducible, and defensible data essential for advancing drug development and clinical research.

References

-

Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed. (2009, July 15). PubMed. [Link]

-

Sample Preparation Techniques for Synthetic Benzodiazepines - Biotage. Biotage. [Link]

-

Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review - Oxford Academic. (2013, January 25). Oxford Academic. [Link]

-

(PDF) Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples - ResearchGate. (2025, August 7). ResearchGate. [Link]

-

Liquid Chromatographic Separation of Some Common Benzodiazepines and their Metabolites. Marcel Dekker, Inc. [Link]

-

New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples - MDPI. (2025, April 11). MDPI. [Link]

-

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-(phenyl-d5)- | C16H13ClN2O2 - PubChem. PubChem. [Link]

-

How to Separate Benzodiazepine Metabolites - News-Medical.Net. (2024, September 30). News-Medical.Net. [Link]

-

Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry - Kura Biotech. Kura Biotech. [Link]

-

Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. (2015, May 1). Oxford Academic. [Link]

-

Determination of temazepam and temazepam glucuronide by reversed-phase high-performance liquid chromatography - PubMed. PubMed. [Link]

-

Temazepam - Some Pharmaceutical Drugs - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

-

Mass spectra of temazepam and its deuterated analogs (temazepam-d 5 ):... - ResearchGate. ResearchGate. [Link]

-

Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note - Agilent. Agilent. [Link]

-

Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - MDPI. (2024, February 27). MDPI. [Link]

-

CONFIRMATION OF SELECT BENZODIAZEPINES, QUETIAPINE AND ZOPICLONE BY LIQUID CHROMATOGRAPHY - Washington State Patrol. (2019, September 30). Washington State Patrol. [Link]

-

Quantification of total and unbound concentrations of lorazepam, oxazepam and temazepam in human plasma by ultrafiltration and LC-MS/MS - PubMed. (2011, April 15). PubMed. [Link]

-

Synthesis of 3-deuterated diazepam and nordiazepam 4-oxides and their use in the synthesis of other 3-deuterated derivatives - IAEA International Nuclear Information System. IAEA International Nuclear Information System. [Link]

-

Journal of Pharmaceutical Research Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam. (2019, April 12). Journal of Pharmaceutical Research. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. [Link]

-

Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Springer. [Link]

-

Q2(R2) Validation of Analytical Procedures - FDA. FDA. [Link]

-

Development and Validation of a Stability-Indicating HPLC Method for determination of Temazepam and its Related Substance. ResearchGate. [Link]

-

Determination of Temazepam Levels in Urine by Gas Chromatography – Mass Spectrometry. (2025, September 12). ResearchGate. [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Bentham Science. [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

-

TEMAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, May 4). Gpatindia. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager. [Link]

-

Determination of temazepam and its major degradation products in soft gelatin capsules by isocratic reversed-phase high-performance liquid chromatography - PubMed. PubMed. [Link]

Sources

- 1. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. fda.gov [fda.gov]

- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 9. 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-(phenyl-d5)- | C16H13ClN2O2 | CID 76973559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Quantification of total and unbound concentrations of lorazepam, oxazepam and temazepam in human plasma by ultrafiltration and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Temazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Determination of temazepam and temazepam glucuronide by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. academic.oup.com [academic.oup.com]

- 17. wsp.wa.gov [wsp.wa.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. demarcheiso17025.com [demarcheiso17025.com]

Technical Guide: Temazepam-D5 Solubility & Application in LC-MS/MS

[1][2][3][4]

Executive Summary

Temazepam-D5 (7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one) is the gold-standard internal standard (IS) for the quantitation of Temazepam.[1][2] Its physicochemical behavior is defined by the lipophilic benzodiazepine core and the polar 3-hydroxy moiety.[2]

While soluble in both methanol (MeOH) and acetonitrile (ACN) , the choice of solvent is not arbitrary.[2] It dictates long-term stability, chromatographic peak shape, and electrospray ionization (ESI) efficiency.[2] This guide delineates the mechanistic differences between these solvents to optimize bioanalytical method development.

Core Technical Recommendations

-

Primary Stock Solvent: Methanol is the industry standard for commercial Certified Reference Materials (CRMs) due to high solubility and proven long-term stability at -20°C.[1][2]

-

Working Standard Solvent: Acetonitrile is often preferred for working dilutions to match protein precipitation protocols and minimize solvent-mismatch effects during LC injection.[1][2]

-

Critical Constraint: Avoid storing low-concentration working standards (<1 µg/mL) in pure glass vials for extended periods without carrier protein or silanization to prevent non-specific binding.

Physicochemical Foundations

Structural Analysis & Isotope Effect

Temazepam-D5 contains five deuterium atoms on the pendant phenyl ring.[1][2]

-

Chemical Formula: C₁₆H₈D₅ClN₂O₂[3]

-

Molecular Weight: 305.77 g/mol (approx. 5 Da shift from unlabeled Temazepam).[2]

-

Key Functional Group: The 3-hydroxyl group renders Temazepam more polar than Diazepam but susceptible to dehydration under harsh acidic conditions.[1][2]

The Deuterium Isotope Effect: Deuterium is more hydrophobic than hydrogen. In Reversed-Phase Chromatography (RPLC), Temazepam-D5 may elute slightly earlier than unlabeled Temazepam.[1][2] However, this shift is typically negligible (<0.05 min), ensuring the IS experiences the same matrix suppression/enhancement as the analyte.

Solvent Compatibility Profile

| Feature | Methanol (MeOH) | Acetonitrile (ACN) | Technical Implication |

| Solubility | High (≥1 mg/mL) | High (≥1 mg/mL) | Both are suitable for stock prep.[1][2][3] |

| Solvent Type | Protic (H-bond donor) | Aprotic (Dipolar) | MeOH solvates the 3-OH group effectively via H-bonding.[1][2] |

| UV Cutoff | 205 nm | 190 nm | ACN is superior for low-UV detection (rarely relevant for MS).[1][2] |

| Viscosity | Higher | Lower | ACN yields lower system backpressure.[2] |

| Elution Strength | Weaker | Stronger | ACN elutes Temazepam faster in RPLC.[2] |

Solubility & Stability Protocols

Stability in Solution

Benzodiazepines are generally stable in organic solvents.[2] However, the 3-hydroxy group of Temazepam presents a specific vulnerability: Acid-Catalyzed Rearrangement .[1][2]

-

In Methanol: Commercial CRMs are typically supplied in methanol (e.g., Cerilliant, Sigma). Stability studies confirm integrity for >2 years at -20°C.[1][2][4]

-

In Acetonitrile: Excellent stability.[2] Preferred for precipitating plasma proteins because ACN yields a coarser precipitate that pellets more easily than MeOH.[2]

Warning: Avoid storing Temazepam-D5 in alkaline aqueous mixtures for extended periods, as the diazepine ring can open (hydrolysis).[2]

The "Solvent Mismatch" Effect

Injecting a sample dissolved in strong solvent (100% ACN) into a mobile phase with high water content (e.g., 90% Water) can cause peak fronting or splitting .[2]

-

Mechanism: The analyte travels faster in the plug of strong injection solvent than in the surrounding mobile phase, spreading the band before it focuses on the column head.

-

Solution: If your stock is in 100% ACN/MeOH, dilute the final injection sample to match the initial mobile phase composition (e.g., 10-20% Organic) or use a low injection volume (<5 µL).[2]

Experimental Workflow: Standard Preparation

This protocol ensures quantitative accuracy and compensates for matrix effects.[2][5]

Phase 1: Stock Solution Preparation

Objective: Create a primary stock at 100 µg/mL.

-

Source: Obtain Temazepam-D5 as a neat solid or 1 mg/mL ampoule (CRM).

-

Solvent Selection: Use Methanol (LC-MS Grade) .

-

Reasoning: Methanol minimizes evaporation rates compared to ACN, ensuring concentration accuracy during handling.

-

-

Procedure:

-

Storage: Amber glass vial with PTFE-lined cap at -20°C.

Phase 2: Working Standard (Spiking Solution)

Objective: Create a working solution (e.g., 1,000 ng/mL) for spiking into biological matrix.

-

Diluent: 50:50 Methanol:Water .

-

Reasoning: Pure organic solvents can precipitate plasma proteins immediately upon contact, potentially trapping the IS inside protein clumps before it equilibrates. A 50% aqueous solution prevents premature precipitation.[2]

-

-

Calculation:

-

Transfer 100 µL of Stock (100 µg/mL) into 9.9 mL of Diluent.

-

Final Concentration: 1,000 ng/mL.[2]

-

Phase 3: Sample Processing (Protein Precipitation)

Objective: Extract Temazepam from plasma while normalizing with D5.[2]

-

Aliquot 100 µL Plasma into a microcentrifuge tube.

-

Spike: Add 20 µL Working Standard (Temazepam-D5). Vortex gently (10 sec).

-

Critical Step: Allow to equilibrate for 5 minutes. This ensures the D5 binds to plasma proteins similarly to the analyte.

-

-

Precipitate: Add 400 µL cold Acetonitrile .

-

Reasoning: ACN is a more efficient protein precipitant than MeOH for benzodiazepines.[2]

-

-

Vortex vigorously (1 min) and Centrifuge (10,000 x g, 5 min).

-

Transfer supernatant to autosampler vial.[2]

Visualization: LC-MS/MS Workflow

The following diagram illustrates the critical decision points in the solvent handling process.

Figure 1: Optimized workflow for Temazepam-D5 handling, highlighting the transition from Methanol (stock stability) to Acetonitrile (extraction efficiency).

Chromatographic & Mass Spec Parameters

To validate the solubility and system performance, use the following reference conditions.

LC Conditions

-

Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[2]

-

Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.[2]

-

Note: Methanol often provides better selectivity for benzodiazepines, separating Temazepam from Oxazepam effectively.

-

-

Gradient: 5% B to 95% B over 3-5 minutes.

MS/MS Transitions (MRM)

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Temazepam | 301.1 | 255.1 | ~20 |

| Temazepam-D5 | 306.1 | 260.1 | ~20 |

Note: The mass shift of +5 corresponds to the 5 deuteriums on the phenyl ring. Ensure the isolation window is narrow enough to avoid cross-talk if high concentrations of unlabeled drug are present.

References

-

Cerilliant (Sigma-Aldrich). Temazepam-D5 Certified Reference Material, Certificate of Analysis.[1][2][7] (Standard supplied in Methanol).[2][7][8] Link

-

Cayman Chemical. Temazepam-D5 Product Information. (Standard supplied in Acetonitrile).[2][3][8][9] Link

-

Karinen, R., et al. (2014).[2] "Comparison of the Stability of Stock Solutions of Drugs of Abuse...". Journal of Analytical Toxicology. (Validates stability of benzodiazepines in MeOH/ACN). Link

-

US FDA. Bioanalytical Method Validation Guidance for Industry.[2] (Guidelines on Internal Standard recovery and matrix effects). Link

Sources

- 1. 846-50-4 CAS MSDS (TEMAZEPAM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Temazepam-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. superchroma.com.tw [superchroma.com.tw]

Methodological & Application

Application Note: High-Purity Solid Phase Extraction (SPE) of Temazepam-D5 from Urine

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It prioritizes the "Mixed-Mode" extraction approach, which is the industry gold standard for reducing matrix effects in urine toxicology panels.

Abstract & Scope

This protocol details the extraction of Temazepam and its deuterated internal standard, Temazepam-D5, from human urine using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.[1] While Temazepam is a benzodiazepine with a low pKa (~1.6), this method leverages the dual-retention mechanism (hydrophobic + cation exchange) of polymeric sorbents to ensure recovery of the parent drug while simultaneously capturing amphoteric metabolites often present in comprehensive toxicology panels.[1]

This guide addresses the critical challenges of urine analysis:

-

Hydrolysis Efficiency: Deconjugation of Temazepam-glucuronide.[1]

-

Matrix Elimination: Removal of urea, salts, and creatinine to prevent source fouling in LC-MS/MS.[1]

-

Internal Standard Normalization: Using Temazepam-D5 to correct for extraction variability.

Chemical Principles & Mechanism[1]

The pKa Challenge

Temazepam presents a unique challenge compared to basic drugs like amphetamines.

At the standard extraction pH (pH 6.0), Temazepam is neutral .[1] Therefore, unlike basic drugs that bind via cation exchange, Temazepam is retained primarily through hydrophobic interactions on the sorbent's polymeric backbone. The Cation Exchange moiety of the sorbent (sulfonic acid) serves to retain other basic co-analytes and, critically, allows for an aggressive organic wash to remove interferences without eluting the basic components of the panel.

The Workflow Visualization

The following diagram illustrates the extraction logic, distinguishing between the retention of the neutral analyte (Temazepam) and the removal of matrix interferences.

Figure 1: Mechanistic workflow of Temazepam retention on Mixed-Mode media.[1] Note that at pH 6, retention is driven by the polymeric backbone, not the ion-exchange group.

Reagents & Materials

Standards

-

Internal Standard: Temazepam-D5 (100 µg/mL in Methanol).[1][2][3] Source: Cerilliant or Cayman Chemical [1, 2].[3]

Sorbent Options[5][6][7][8]

-

Primary: Waters Oasis MCX (30 mg or 60 mg) or Phenomenex Strata-X-C.[1]

-

Alternative: UCT Clean Screen BNZ (specifically optimized for Benzodiazepines).[1][4]

Solutions

| Solution | Composition | Purpose |

| Hydrolysis Buffer | 100 mM Ammonium Acetate (pH 5.[1]0) + | Enzymatic cleavage of glucuronides.[1][5] |

| Wash 1 | 0.1% Formic Acid in Water | Removal of salts and hydrophilic matrix. |

| Wash 2 | 20% Methanol in Water | Removal of weak hydrophobic interferences without eluting Temazepam. |

| Elution Solvent | Ethyl Acetate:Ammonium Hydroxide (98:2 v/v) | Disruption of hydrophobic bonds and neutralization of any co-retained bases.[1] |

| Reconstitution | 90:10 Water:Methanol (0.1% Formic Acid) | Solvent matching initial LC gradient conditions.[1] |

Experimental Protocol

Step 1: Sample Pre-treatment (Hydrolysis)

Benzodiazepines are extensively metabolized.[1] Temazepam is excreted largely as a glucuronide conjugate.[1] Failure to hydrolyze will result in significant under-quantification.[1]

-

Aliquot 200 µL of urine into a clean tube or 96-well plate.

-

Add 20 µL of Temazepam-D5 Internal Standard working solution (e.g., 100 ng/mL).[1]

-

Note: Adding IS before hydrolysis controls for volumetric variations and matrix effects, though it does not control for enzyme efficiency unless a deuterated glucuronide is used.

-

-

Add 200 µL of Hydrolysis Buffer (containing

-glucuronidase, e.g., >5,000 units/mL).[1] -

Vortex and incubate at 60°C for 60 minutes (or follow enzyme manufacturer specifications for "Rapid" enzymes).

-

Allow to cool.[6][7][8] Add 200 µL of 100 mM Phosphate Buffer (pH 6.0) to stabilize pH for the loading step.[1]

Step 2: Solid Phase Extraction (SPE)[1][6][9][14]

| Step | Procedure | Critical Mechanism |

| 1. Condition | 1 mL Methanol | Activates the polymeric pores.[1] |

| 2. Equilibrate | 1 mL Water | Prepares sorbent for aqueous sample.[1] |

| 3. Load | Load pre-treated sample (~600 µL) at low flow (1-2 mL/min). | Hydrophobic Retention: Temazepam (Neutral) binds to the polymeric backbone.[1] |

| 4. Wash 1 | 1 mL 0.1% Formic Acid in Water.[1] | Removes salts, urea, and creatinine. |

| 5. Wash 2 | 1 mL 20% Methanol in Water.[1] | Critical Step: Removes lipid interferences.[1] Do not exceed 30% MeOH, or Temazepam may elute prematurely due to its neutral state.[1] |

| 6. Dry | Apply high vacuum (>10 inHg) for 5 minutes.[1][7][8] | Removes residual water which interferes with the organic elution and evaporation. |

| 7.[8] Elute | 1 mL Ethyl Acetate:NH | Release: The non-polar solvent disrupts the hydrophobic interaction. The base ensures any co-extracted amine-metabolites are neutralized and eluted.[1] |

Step 3: Post-Extraction

-

Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (90:10 Water:MeOH + 0.1% FA).

-

Vortex well and transfer to LC vial.

LC-MS/MS Conditions (Reference)

To ensure the protocol is self-validating, the following detection parameters are recommended.

-

Column: C18 (e.g., Waters CORTECS C18 or Agilent Poroshell 120), 2.1 x 50 mm, 2.7 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Temazepam | 301.1 | 255.1 | 20 |

| 301.1 | 177.1 | 35 |

| Temazepam-D5 | 306.1 | 260.1 | 20 |[1]

Validation & Troubleshooting

Self-Validating Quality Control[1]

-

Recovery Check: Spike Temazepam-D5 into a post-extracted blank urine sample and compare the area count to a pre-extracted spike.[1] Recovery should be >80%.[1]

-

Linearity: The method typically supports a linear range of 5 ng/mL to 1,000 ng/mL.

Troubleshooting Guide

-

Low Recovery:

-

High Backpressure:

References

-

Cerilliant. (2025).[1][4] Temazepam-D5 Certified Reference Material Data Sheet. Available at: [Link][1]

-

Waters Corporation. (2021).[1] LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Application Note. Available at: [Link][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5391, Temazepam. Retrieved from: [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Temazepam-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. TEMAZEPAM | 846-50-4 [chemicalbook.com]

- 4. unitedchem.com [unitedchem.com]

- 5. d-nb.info [d-nb.info]

- 6. unitedchem.com [unitedchem.com]

- 7. unitedchem.com [unitedchem.com]

- 8. amchro.com [amchro.com]

- 9. mtc-usa.com [mtc-usa.com]

Application Note: Preparation of a Temazepam-D5 Internal Standard Stock Solution

Introduction

In the landscape of modern bioanalysis, particularly in pharmacokinetic, clinical, and forensic toxicology studies, the precise quantification of analytes is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these applications due to its high sensitivity and selectivity.[1] A cornerstone of a robust and reliable LC-MS/MS assay is the use of a stable isotope-labeled (SIL) internal standard (IS).[2] Temazepam-D5, a deuterated analog of the benzodiazepine temazepam, serves as an ideal IS for the quantification of temazepam in complex biological matrices like plasma, serum, and urine.[3][4]

The fundamental principle of using a SIL-IS is that it is chemically and physically almost identical to the analyte, allowing it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source.[5][6] By adding a known quantity of Temazepam-D5 to all standards, quality controls, and unknown samples at the beginning of the sample preparation process, it effectively normalizes for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume.[6][7] This analyte-to-IS response ratio is used for quantification, significantly improving the accuracy, precision, and reliability of the results.[8]

This application note provides a detailed, step-by-step protocol for the preparation of a 1.0 mg/mL primary stock solution of Temazepam-D5 from a neat certified reference material (CRM). Adherence to this protocol is critical for ensuring the integrity of the quantitative data generated in subsequent bioanalytical method validations and sample analyses, in alignment with regulatory expectations such as those from the U.S. Food and Drug Administration (FDA).[1]

Temazepam-D5: Physicochemical Properties and Handling

A thorough understanding of the internal standard's properties is crucial for its proper handling, storage, and use.

| Property | Value | Source |

| Chemical Name | 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one | [9] |

| Molecular Formula | C₁₆H₈D₅ClN₂O₂ | [3] |

| Molecular Weight | 305.77 g/mol (or 305.8) | [9][10] |

| Appearance | Neat Solid / White Crystalline Substance | [9][11] |

| Solubility | Sparingly soluble in ethanol; Soluble in methanol and acetonitrile.[3][11][12] | [3][11][12] |

| Storage (Neat) | Store at -20°C, protected from light and moisture. | [3][9] |

| Stability (Neat) | ≥ 2 years at -20°C. | [3][9] |

| Stability (in Blood) | Highly stable at -20°C over 12 months (82% recovery). Significant degradation at 5°C and 25°C. | [13] |

Materials and Equipment

-

Certified Reference Material (CRM): Temazepam-D5 neat solid (≥98% purity).[9]

-

Solvent: HPLC-grade or LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).

-

Analytical Balance: Calibrated, capable of weighing to at least 0.01 mg.

-

Volumetric Flask: 10.0 mL, Class A, with glass stopper.

-

Glassware: Small glass weighing funnel or weighing paper.

-

Pipettes: Calibrated air-displacement pipettes (as needed for dilutions).

-

Storage Vials: Amber glass vials with PTFE-lined screw caps.

-

Ultrasonic Bath/Sonicator.

-

Vortex Mixer.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate chemical-resistant gloves.

Safety Precautions

-

Handling: Perform all weighing and solvent-handling operations within a certified chemical fume hood or a ventilated balance enclosure.

-

Exposure: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14] Temazepam is a psychoactive substance and a Schedule IV controlled substance in the United States.[9] Handle with appropriate care.

-

Solvent Flammability: Methanol is a flammable liquid.[15] Keep away from ignition sources.

-

Disposal: Dispose of all waste (unused solutions, contaminated vials) in accordance with local, state, and federal regulations for hazardous chemical waste.

Protocol: Preparation of 1.0 mg/mL Primary Stock Solution

This protocol details the gravimetric preparation of a 10.0 mL stock solution at a target concentration of 1.0 mg/mL.

5.1. Pre-Preparation Steps

-

Equilibration: Allow the sealed container of Temazepam-D5 neat material and the chosen solvent to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Glassware Preparation: Ensure the 10.0 mL Class A volumetric flask is scrupulously clean and dry. Deactivated glassware is recommended to prevent analyte loss.[16]

-

Labeling: Pre-label the volumetric flask and the final storage vials with the following information:

-

Compound Name: "Temazepam-D5 Primary Stock"

-

Lot Number

-

Concentration: "1.0 mg/mL"

-

Solvent: (e.g., "Methanol")

-

Preparation Date

-

Preparer's Initials

-

Expiration Date (To be determined by stability studies)

-

5.2. Weighing and Dissolution Workflow

The following diagram illustrates the core steps of the preparation process.

Caption: Workflow for preparing Temazepam-D5 stock solution.

5.3. Step-by-Step Procedure

-

Weighing:

-

Place a clean weighing vessel (funnel or paper) on the analytical balance and tare it.

-

Carefully weigh approximately 10.0 mg of the equilibrated Temazepam-D5 solid. It is not necessary to hit exactly 10.00 mg, but it is critical to accurately record the exact weight to four decimal places (e.g., 10.05 mg).

-

-

Transfer and Dissolution:

-

Quantitatively transfer the weighed solid into the 10.0 mL Class A volumetric flask.

-

Add approximately 7 mL of the chosen solvent (e.g., Methanol).

-

Cap the flask and vortex gently. Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

-

-

Dilution to Volume:

-

Allow the solution to return to room temperature if it warmed during sonication.

-

Carefully add the solvent dropwise until the bottom of the meniscus is precisely on the calibration mark of the flask.

-

Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

-

-

Concentration Calculation:

-

The final concentration is calculated based on the exact weight.

-

Formula: Final Concentration (mg/mL) = Exact Weight (mg) / Flask Volume (mL)

-

Example: If 10.05 mg was weighed, the concentration is 10.05 mg / 10.0 mL = 1.005 mg/mL . This exact value must be recorded in the preparation logbook.

-

5.4. Aliquoting and Storage

-

Immediately aliquot the primary stock solution into appropriately labeled amber glass vials. This minimizes contamination and degradation from repeated freeze-thaw cycles of the main stock.

Verification and Quality Control

To ensure the trustworthiness of the prepared stock, which is foundational to all subsequent quantitative results, independent verification is a best practice.[17]

-

Cross-Verification: Prepare a second stock solution from a separate weighing of the same reference material lot. Analyze the two stock solutions against each other (e.g., after a 1:1000 dilution). The peak area responses should be within a pre-defined acceptance criterion (e.g., ± 5-10%).

-

QC Check: If available, compare the response of the newly prepared stock solution against a previously prepared and validated lot of the same internal standard.

-

Documentation: Meticulously document every step of the preparation process, including lot numbers, balances used, exact weights, final volumes, calculations, and storage conditions in a dedicated laboratory notebook or LIMS.

Preparation of Working Solutions

This primary stock solution is too concentrated for direct use and must be diluted to create a working internal standard solution. The concentration of the working IS should be chosen to provide an appropriate mass spectrometer response, typically near the middle of the calibration curve range for the analyte.[8]

Example Dilution Scheme:

-

Intermediate Stock (e.g., 10 µg/mL): Dilute 100 µL of the 1.0 mg/mL primary stock to 10.0 mL with the appropriate solvent (e.g., 50:50 Methanol:Water).

-

Working IS Solution (e.g., 100 ng/mL): Dilute 100 µL of the 10 µg/mL intermediate stock to 10.0 mL with the same solvent.

This working solution is then added to samples during the extraction procedure. The stability of these diluted working solutions must also be established.

Caption: Serial dilution from primary to working solution.

Conclusion

The accurate and precise preparation of the Temazepam-D5 internal standard stock solution is a critical, foundational step in the bioanalytical workflow. By following this detailed protocol, which emphasizes proper technique, accurate measurements, and thorough documentation, researchers can establish a high degree of confidence in the reference standards used for quantification. This rigor ensures the integrity and reliability of the data generated for pharmacokinetic, toxicokinetic, and other regulatory studies, ultimately upholding the principles of sound scientific practice.

References

-

Essential FDA Guidelines for Bioanalytical Method Validation . (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . (2023). Outsourced Pharma. Retrieved from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025). Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Bioanalytical Method Validation Guidance for Industry . (2018). U.S. Food and Drug Administration. Retrieved from [Link]

-

Bioanalytical Method Validation FDA 2001.pdf . (2001). U.S. Food and Drug Administration. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis . (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-(phenyl-d5)- . PubChem. Retrieved from [Link]

-

The Value of Deuterated Internal Standards . (2017). KCAS Bio. Retrieved from [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation . (n.d.). PMC. Retrieved from [Link]

-

Temazepam-D5 . (2018). Novachem. Retrieved from [Link]

-

How Do You Prepare Reference Standards and Solutions? . (2020). Spectroscopy Online. Retrieved from [Link]

-

10 Critical Steps to World-Class Certified Reference Materials (CRMs) . (n.d.). Restek. Retrieved from [Link]

-

10 Critical Steps to World Class Reference Standards . (2020). Restek. Retrieved from [Link]

-

TEMAZEPAM - DailyMed . (n.d.). U.S. National Library of Medicine. Retrieved from [Link]

-

Temazepam . (n.d.). Wikipedia. Retrieved from [Link]

-

Temazepam (Restoril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing . (2024). Retrieved from [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? . (2023). BioPharma Services. Retrieved from [Link]

-

RESTORIL (TEMAZEPAM) Label . (2016). U.S. Food and Drug Administration. Retrieved from [Link]

-

When Should an Internal Standard be Used? . (2020). LCGC International. Retrieved from [Link]

-

Stability of temazepam in blood . (n.d.). PubMed. Retrieved from [Link]

-

Guidelines for the Selection and Use of Reference Materials . (n.d.). Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-(phenyl-d5)- | C16H13ClN2O2 | CID 76973559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. TEMAZEPAM [dailymed.nlm.nih.gov]

- 12. TEMAZEPAM | 846-50-4 [chemicalbook.com]

- 13. Stability of temazepam in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Temazepam-d5 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 136765-51-0 [sigmaaldrich.com]

- 16. scholarship.law.nd.edu [scholarship.law.nd.edu]

- 17. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Liquid-Liquid Extraction (LLE) of Temazepam from Whole Blood using Deuterated Internal Standardization (Temazepam-D5)

Abstract & Introduction

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the quantitation of Temazepam in human whole blood using Temazepam-D5 as the internal standard (IS). While Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are gaining popularity, LLE remains the "gold standard" for cost-effective, high-throughput forensic toxicology due to its ability to effectively separate lipophilic benzodiazepines from the complex heme-rich matrix of whole blood.

Why Temazepam-D5? Whole blood is a notorious matrix for ion suppression in LC-MS/MS analysis. The use of a deuterated internal standard (Temazepam-D5) is not merely a procedural formality but a kinetic necessity. It co-elutes with the analyte, experiencing the exact same ionization environment and matrix effects, thereby mathematically correcting for signal enhancement or suppression during quantitation.

Chemical Basis & Experimental Logic

The Physicochemical Challenge

Temazepam (3-hydroxydiazepam) is a benzodiazepine with a pKa of approximately 1.6 (amide) and 11.0 (hydroxyl group). In physiological blood (pH 7.4), it exists primarily in a neutral, lipophilic state.

-

Extraction Logic: To maximize recovery into an organic solvent, we must ensure the molecule remains uncharged. Adjusting the blood sample to pH 9.0 using a borate buffer serves two purposes:

-

It maintains Temazepam in its neutral form (enhancing lipophilicity).

-

It ionizes acidic matrix interferences (like fatty acids), trapping them in the aqueous phase and preventing them from co-extracting.

-

Solvent Selection

While Ethyl Acetate is a common solvent, it often extracts too much water and cellular debris from lysed blood. This protocol utilizes Methyl tert-butyl ether (MTBE) .

-

Why MTBE? It forms a distinct, upper organic layer that is easier to separate from the red blood cell pellet than denser chlorinated solvents (like chloroform/DCM), and it extracts fewer phospholipids than pure Ethyl Acetate.

Reagents & Materials

| Reagent/Material | Grade/Specification | Function |

| Temazepam Reference Std | Certified Reference Material (CRM) | Calibrator |

| Temazepam-D5 (IS) | >99% Isotopic Purity | Internal Standard |

| Borate Buffer (pH 9.0) | 0.1 M | pH Adjustment / Matrix control |

| Extraction Solvent | MTBE (Methyl tert-butyl ether) | Organic Phase Extraction |

| Mobile Phase A | Water + 0.1% Formic Acid | LC-MS Gradient |

| Mobile Phase B | Methanol + 0.1% Formic Acid | LC-MS Gradient |

| LC Column | C18 (2.1 x 100 mm, 1.7 µm or 2.6 µm) | Stationary Phase |

Experimental Protocol: Step-by-Step LLE

Phase 1: Sample Pre-Treatment

-

Aliquot: Transfer 200 µL of whole blood into a 2.0 mL polypropylene microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of Temazepam-D5 working solution (e.g., 1,000 ng/mL in Methanol).

-

Critical Step: Vortex gently for 10 seconds to equilibrate the IS with the blood matrix proteins.

-

-

Buffering: Add 200 µL of 0.1 M Borate Buffer (pH 9.0).

Phase 2: Liquid-Liquid Extraction

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

-

Agitation: Cap tubes tightly. Shake mechanically or vortex vigorously for 10 minutes .

-

Note: Vigorous agitation is required to maximize the surface area between the aqueous blood and organic MTBE phases.

-

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Result: A hard pellet of blood debris will form at the bottom, with a clear organic supernatant on top.

-

Phase 3: Concentration & Reconstitution

-

Transfer: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean glass tube or 96-well collection plate.

-

Caution: Do not disturb the interface layer (buffy coat).

-

-

Evaporation: Evaporate to dryness under a stream of Nitrogen (N2) at 40°C .

-

Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (90:10 Water:MeOH).

-

Tip: Vortex for 1 minute to ensure all dried residue on the tube walls is dissolved.

-

-

Final Spin: Centrifuge the reconstituted sample at 10,000 x g for 3 minutes to settle any particulates before injection.

Workflow Visualization

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Temazepam from whole blood.

LC-MS/MS Analysis Parameters

Chromatographic Conditions

-

System: UHPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters ACQUITY BEH), 2.1 x 50 mm, 1.8 µm.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 10% B[3]

-

0.5 min: 10% B

-

3.5 min: 90% B

-

4.5 min: 90% B

-

4.6 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Temazepam | 301.1 | 255.1 | 283.1 | 25 / 15 |

| Temazepam-D5 | 306.1 | 260.1 | N/A | 25 |

-

Note: The transition 301.1 -> 255.1 corresponds to the loss of the nitro/water moiety and CO elimination, characteristic of benzodiazepines.

Validation Criteria (FDA Bioanalytical Guidelines)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance, 2018), the following parameters must be verified:

-

Linearity: R² > 0.99 over the range of 5 ng/mL to 1000 ng/mL.

-

Recovery (Extraction Efficiency):

-

Compare the peak area of pre-extraction spiked blood against post-extraction spiked blank matrix.

-

Target: >70% recovery is typical for MTBE extraction of Temazepam.

-

-

Matrix Effect (ME):

-

Compare post-extraction spiked matrix against a neat solvent standard.

-

Calculation:

. -

The use of Temazepam-D5 should result in a relative matrix effect close to 1.0 (or 100% normalized), as the IS compensates for suppression.

-

Troubleshooting & Optimization

-

Low Recovery? Ensure the pH is strictly 9.0. If the blood is old or putrefied (acidic), 200 µL of buffer may not be sufficient. Check pH after buffer addition.[1][4][5]

-

Emulsions? Whole blood can form emulsions with organic solvents. If an emulsion layer persists after centrifugation, "snap freeze" the tube in dry ice/methanol; the aqueous layer freezes, allowing easy pouring of the organic layer.

-

Dirty Baseline? If the extract is too dirty (high background noise), consider a "back-extraction" step: Extract into MTBE -> Evaporate -> Reconstitute in acid -> Wash with Hexane -> Basify -> Re-extract. (However, the standard protocol above is usually sufficient for MRM analysis).

References

-

US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5391, Temazepam. Retrieved from [Link]

- Journal of Analytical Toxicology. (Various). Extraction of Benzodiazepines from Biological Matrices. (General reference to standard toxicological practices in the field).

-

Biotage. (2017). Extraction of Benzodiazepines from Whole Blood. (Comparison of LLE vs SLE techniques). Retrieved from [Link]

Sources

Application Note: A Quality by Design (QbD) Approach to HPLC Mobile Phase Optimization for Temazepam-D5

Abstract

This application note presents a systematic and scientifically-grounded protocol for the optimization of a High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of Temazepam-D5. Moving beyond traditional trial-and-error approaches, we employ principles of Quality by Design (QbD) to establish a robust and reliable analytical method.[1][2] Temazepam-D5, a deuterated analog of the benzodiazepine temazepam, is widely used as an internal standard for quantitative analysis in complex matrices.[3][4] Achieving a selective, efficient, and reproducible separation is therefore paramount. This guide details a two-stage process: an initial screening phase to select optimal solvent and pH conditions, followed by a fine-tuning phase using Design of Experiments (DoE) to define a robust operating space. The causality behind each experimental choice is explained, ensuring the resulting method is not only effective but also well-understood and transferable. All protocols are designed to align with the validation principles outlined by the International Council for Harmonisation (ICH).[5]

Introduction: The Rationale for a Systematic Approach

Temazepam-D5 serves as an indispensable tool in clinical and forensic toxicology, allowing for precise quantification of temazepam by correcting for variability during sample preparation and analysis.[4] The reliability of any quantitative method hinges on the quality of the chromatographic separation. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, is the technique of choice for analyzing benzodiazepines due to their molecular characteristics.[6][7][8]

The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC (RP-HPLC).[9][10] Its composition—comprising an aqueous component, an organic modifier, and additives like buffers—directly influences the interactions between the analyte and the stationary phase.[11] A poorly optimized mobile phase can lead to issues such as poor resolution, asymmetric peak shapes, and lack of robustness, compromising data integrity.

To circumvent these issues, this guide adopts the Quality by Design (QbD) framework. QbD is a systematic approach to development that begins with predefined objectives and emphasizes process understanding and control.[2][12] By systematically evaluating method parameters, we can create a "design space" where the method is known to be robust and reliable.

Foundational Principles of Temazepam-D5 Separation in RP-HPLC

In RP-HPLC, analytes are separated based on their hydrophobicity.[13][14] The stationary phase is non-polar (e.g., C18 alkyl chains bonded to silica), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent).[15][16] Hydrophobic molecules, like Temazepam-D5, interact more strongly with the stationary phase and are retained longer.[17] Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which reduces its polarity and displaces the analyte from the stationary phase.[17]

The critical mobile phase parameters influencing this separation are:

-

Organic Modifier Type: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[13][17] They differ in viscosity, UV cutoff, and their specific chemical interactions, which can alter chromatographic selectivity.

-

Aqueous Phase pH: The pH of the mobile phase controls the ionization state of the analyte. For ionizable compounds, even minor pH shifts can dramatically alter retention time and peak shape.[9] A common strategy is to set the pH at least two units away from the analyte's pKa to ensure a single, stable ionic form.[18]

-

Elution Mode (Isocratic vs. Gradient): Isocratic elution uses a constant mobile phase composition, which is simpler but can lead to long run times and broad peaks for complex samples.[16] Gradient elution involves changing the mobile phase composition over time, typically by increasing the organic solvent concentration.[9][17] This approach is highly effective for separating compounds with varying hydrophobicities and sharpening peaks.

The Quality by Design (QbD) Optimization Workflow

Our optimization strategy follows a logical, risk-based progression as outlined by QbD principles.[1][12]

-

Define the Analytical Target Profile (ATP): The first step is to define the goals of the method.[19][12][20] For Temazepam-D5, the ATP is:

-

Resolution (Rs): Baseline resolution (Rs > 2.0) from the non-deuterated temazepam and any potential impurities or matrix components.

-

Peak Shape: Symmetrical peak with a tailing factor (Tf) between 0.9 and 1.2.

-

Retention Time (Rt): A retention time that is long enough to avoid the solvent front but short enough for high throughput (e.g., 3-8 minutes).

-

Robustness: The method must be insensitive to small, deliberate variations in parameters like pH, temperature, and mobile phase composition.

-

-

Identify Critical Method Parameters (CMPs): These are the variables that have the potential to impact the ATP.[1] For mobile phase optimization, the primary CMPs are:

-

Organic solvent type (ACN vs. MeOH)

-

Mobile phase pH

-

Gradient time (or %B for isocratic)

-

Column temperature

-

The relationship between these stages is visualized in the workflow diagram below.

Caption: QbD workflow for HPLC method development.

Protocol 1: Initial Screening of Mobile Phase Parameters

Objective: To efficiently identify the most suitable organic solvent and a viable pH range for the separation of Temazepam-D5. This phase aims to narrow down the experimental space for fine-tuning.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV or DAD detector.

-

Column: A robust, general-purpose C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a suitable starting point for benzodiazepines.[17]

-

Sample: Prepare a 1 µg/mL solution of Temazepam-D5 in 50:50 water:acetonitrile.

-

-

Mobile Phase Preparation:

-

Mobile Phase A1 (Low pH): 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase A2 (Neutral pH): 10 mM Ammonium Acetate in HPLC-grade water, pH adjusted to 7.0.

-

Mobile Phase B1: Acetonitrile (ACN).

-

Mobile Phase B2: Methanol (MeOH).

-

-

Chromatographic Conditions for Screening:

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

UV Detection: 240 nm[7]

-

Gradient Program (Fast Scout):

-

0.0 min: 10% B

-

8.0 min: 95% B

-

9.0 min: 95% B

-

9.1 min: 10% B

-

12.0 min: 10% B

-

-

-

Experimental Runs: Perform four analytical runs, combining each aqueous phase with each organic phase:

-

Run 1: A1 (0.1% FA) and B1 (ACN)

-

Run 2: A1 (0.1% FA) and B2 (MeOH)

-

Run 3: A2 (pH 7.0) and B1 (ACN)

-

Run 4: A2 (pH 7.0) and B2 (MeOH)

-

-

Evaluation and Selection: Analyze the chromatograms for retention time, peak asymmetry (tailing factor), and peak width. The goal is to find the condition that provides the best starting point for optimization.

Expected Results and Interpretation (Hypothetical Data):

| Run | Organic Solvent | pH | Retention Time (min) | Tailing Factor | Peak Width (sec) | Rationale for Selection |

| 1 | Acetonitrile | Low | 5.8 | 1.1 | 4.2 | Selected. Sharp peak, good retention. |

| 2 | Methanol | Low | 6.5 | 1.3 | 5.8 | Lower efficiency (broader peak) than ACN. |

| 3 | Acetonitrile | 7.0 | 7.2 | 1.8 | 7.1 | Significant peak tailing at neutral pH. |

| 4 | Methanol | 7.0 | 8.1 | 2.0 | 8.5 | Poor peak shape and long retention. |

Based on these hypothetical results, Acetonitrile at a low pH provides the most promising starting point, exhibiting superior peak shape and efficiency. This combination is selected for the next stage of optimization.

Protocol 2: Fine-Tuning with Design of Experiments (DoE)

Objective: To systematically optimize the most influential parameters (gradient time and temperature) and understand their interactions to define a robust method design space.

Methodology:

-

Define DoE Factors and Ranges:

-

Based on the screening results, we will optimize using 0.1% Formic Acid in water (A) and Acetonitrile (B).

-

Factor 1: Gradient Time (tG): 5 minutes to 15 minutes. This directly impacts resolution and run time.

-

Factor 2: Column Temperature (T): 35 °C to 50 °C. Temperature affects viscosity (and thus pressure), retention, and selectivity.

-

-

Experimental Design: A central composite design with 10-13 total runs is efficient. This design includes points at the extremes of the ranges, center points to check for curvature and reproducibility, and axial points.

-

Execute Experimental Runs: Run the experiments as dictated by the DoE software, randomizing the run order to prevent systematic bias. For each run, record the critical quality attributes (CQAs):

-

Response 1: Resolution (Rs) between Temazepam-D5 and its non-deuterated analog (if available) or a closely eluting impurity.

-

Response 2: Tailing Factor (Tf).

-

Response 3: Retention Time (Rt).

-

-

Data Analysis and Model Building: Use statistical software to analyze the results. The software will generate response surface models that mathematically describe how the factors (tG and T) influence the responses (Rs, Tf, Rt).

The relationship between these inputs and outputs is visualized below.

Sources

- 1. sepscience.com [sepscience.com]

- 2. pharmafocusasia.com [pharmafocusasia.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Separation and HPLC analysis of 15 benzodiazepines in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annexpublishers.com [annexpublishers.com]

- 9. phenomenex.com [phenomenex.com]

- 10. ijcrt.org [ijcrt.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 14. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 15. phenomenex.com [phenomenex.com]

- 16. m.youtube.com [m.youtube.com]

- 17. ionsource.com [ionsource.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 20. agilent.com [agilent.com]

Optimizing Benzodiazepine Quantitation: An Application Note on Enzymatic Hydrolysis of Glucuronides using Temazepam-D5 as an Internal Standard

Abstract